3-Bromo-4-fluoro-5-methoxyphenol
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Overview
Description
3-Bromo-4-fluoro-5-methoxyphenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-5-methoxyphenol typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination and fluorination of a methoxy-substituted phenol. The reaction conditions often include the use of bromine or bromine-containing reagents for bromination and fluorine-containing reagents for fluorination. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-5-methoxyphenol can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the phenol group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents and may require heating.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones .
Scientific Research Applications
3-Bromo-4-fluoro-5-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated structure makes it a useful intermediate in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique structure may offer advantages in drug design and development.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-5-methoxyphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluorophenol: Lacks the methoxy group, which may affect its reactivity and applications.
4-Fluoro-5-methoxyphenol: Lacks the bromine atom, which may influence its chemical properties and biological activities.
3-Bromo-5-methoxyphenol:
Uniqueness
3-Bromo-4-fluoro-5-methoxyphenol is unique due to the presence of both bromine and fluorine atoms along with a methoxy group. This combination of substituents imparts specific chemical and physical properties, making it a valuable compound for various applications. Its unique structure allows for selective reactions and interactions, which can be advantageous in both research and industrial settings .
Properties
Molecular Formula |
C7H6BrFO2 |
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Molecular Weight |
221.02 g/mol |
IUPAC Name |
3-bromo-4-fluoro-5-methoxyphenol |
InChI |
InChI=1S/C7H6BrFO2/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3,10H,1H3 |
InChI Key |
FYYLGVSAZZTAOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)O)Br)F |
Origin of Product |
United States |
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